molecular formula C21H19Cl2N5O2S B4063987 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBOTHIOYL]-1,2-OXAZOLE-4-CARBOXAMIDE

3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBOTHIOYL]-1,2-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4063987
M. Wt: 476.4 g/mol
InChI Key: VNPHZZDVRXABMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBOTHIOYL]-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a dichlorophenyl group, a pyridinyl piperazine moiety, and an oxazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBOTHIOYL]-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choices .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBOTHIOYL]-1,2-OXAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBOTHIOYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and molecules containing dichlorophenyl and pyridinyl piperazine groups. Examples include:

Uniqueness

What sets 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBOTHIOYL]-1,2-OXAZOLE-4-CARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse chemical and biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N5O2S/c1-13-17(19(26-30-13)18-14(22)5-4-6-15(18)23)20(29)25-21(31)28-11-9-27(10-12-28)16-7-2-3-8-24-16/h2-8H,9-12H2,1H3,(H,25,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPHZZDVRXABMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(=S)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBOTHIOYL]-1,2-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBOTHIOYL]-1,2-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBOTHIOYL]-1,2-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBOTHIOYL]-1,2-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBOTHIOYL]-1,2-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBOTHIOYL]-1,2-OXAZOLE-4-CARBOXAMIDE

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